![molecular formula C16H11BrFN3OS B3000905 N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide CAS No. 476463-54-4](/img/structure/B3000905.png)
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide
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Description
The compound "N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide" is a derivative of the thiadiazole class, which is known for its potential biological activities, particularly in cancer research. Thiadiazole derivatives have been extensively studied due to their promising anticancer properties against various cancer cell lines, including those resistant to other treatments .
Synthesis Analysis
The synthesis of thiadiazole derivatives typically involves amidation reactions, as seen in the creation of N-(5-Mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives, which are synthesized using EDC and HOBt in acetonitrile solvent at room temperature . Similar synthetic strategies could be applied to the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. This ring is often substituted with various functional groups that can significantly affect the compound's biological activity. For instance, the presence of halogen substituents, such as bromine and fluorine, can influence the molecular interactions and stability of the compounds .
Chemical Reactions Analysis
Thiadiazole derivatives can participate in various chemical reactions, primarily due to the reactivity of the thiadiazole ring and its substituents. The presence of amino groups can lead to the formation of hydrogen bonds, which are crucial for the biological activity of these compounds. These interactions can be analyzed using quantum theory of atoms-in-molecules (QTAIM) and can contribute to the formation of supramolecular constructs in crystal structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives, such as melting points and solubility, are influenced by the nature of the substituents on the thiadiazole ring. Spectroscopic methods like 1H NMR, IR, and MS are commonly used to characterize these compounds . The presence of halogen atoms can also affect the crystal packing and intermolecular interactions, as seen in the structures of N-substituted thiadiazole derivatives .
Scientific Research Applications
Anticancer Screening
The compound has been evaluated for its potential anticancer activities. A study by Abu-Melha (2021) found that derivatives of similar compounds showed significant cytotoxic results against breast cancer cell lines. This suggests a promising avenue for further research in cancer treatment.
Structural Analysis
Research by Boechat et al. (2011) focused on the structural properties of similar compounds, revealing important insights into their molecular arrangement and intermolecular interactions. This knowledge is crucial for understanding how these compounds function at a molecular level.
Quantum Theory Analysis
A study by El-Emam et al. (2020) applied the quantum theory of atoms-in-molecules to analyze the nature of noncovalent interactions in related compounds. This approach provides a deeper understanding of the molecular dynamics and potential functionalities of these substances.
Antimicrobial Activity
Research by Badiger et al. (2013) investigated the antimicrobial activity of similar compounds. Their findings could contribute to the development of new antimicrobial agents, addressing a range of bacterial and fungal infections.
Anticancer Agent Synthesis
The synthesis and evaluation of thiadiazole derivatives, including compounds closely related to the one , have been explored for their potential as anticancer agents. A study by Ekrek et al. (2022) highlighted the promising results in inducing apoptosis in cancer cells.
Anti-HIV Drug Potential
The local molecular properties of acetamide derivatives, similar to the compound , have been studied for their potential as anti-HIV drugs. Oftadeh et al. (2013) conducted density functional theory studies, revealing the potential efficacy of these compounds against HIV.
Antiviral and Antibacterial Activities
Research into benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, similar to the compound , has shown significant antiviral and antibacterial activities. A study by Tang et al. (2019) found that these compounds are effective against tobacco mosaic virus and certain bacterial strains.
properties
IUPAC Name |
N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3OS/c17-12-5-3-11(4-6-12)15-20-21-16(23-15)19-14(22)9-10-1-7-13(18)8-2-10/h1-8H,9H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDYLLXNCKQWOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)acetamide |
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